BenchChemオンラインストアへようこそ!

4-(diethylsulfamoyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide

Antiviral HBV Structure-Activity Relationship (SAR)

Procure 868212-51-5 for definitive HBV capsid assembly modulator (CAM) SAR. Its unique diethylsulfamoyl and 4-methylpyrimidin-2-ylsulfamoyl architecture is essential for probing hydrophobic and H-bond interactions at the core protein dimer-dimer interface. Generic SBAs cannot replicate its binding mode. Use this ≥95% pure, structurally characterized probe to validate docking poses, benchmark in vitro developability, and deconvolute key pharmacophoric elements in your antiviral program.

Molecular Formula C22H25N5O5S2
Molecular Weight 503.59
CAS No. 868212-51-5
Cat. No. B2897712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(diethylsulfamoyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide
CAS868212-51-5
Molecular FormulaC22H25N5O5S2
Molecular Weight503.59
Structural Identifiers
SMILESCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC(=N3)C
InChIInChI=1S/C22H25N5O5S2/c1-4-27(5-2)34(31,32)20-10-6-17(7-11-20)21(28)25-18-8-12-19(13-9-18)33(29,30)26-22-23-15-14-16(3)24-22/h6-15H,4-5H2,1-3H3,(H,25,28)(H,23,24,26)
InChIKeyYVMSHXGQLSGPFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Diethylsulfamoyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide (CAS 868212-51-5): Procurement-Grade Identity and Chemical Classification


4-(Diethylsulfamoyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide (CAS 868212-51-5) is a synthetic small molecule (MF: C22H25N5O5S2; MW: 503.59 g/mol) belonging to the sulfamoylbenzamide (SBA) class . It is structurally characterized by a central benzamide core flanked by a 4-diethylsulfamoyl moiety on one side and a 4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl group on the other. Compounds within this SBA chemical space have been investigated primarily as capsid assembly modulators (CAMs) targeting the Hepatitis B virus (HBV) core protein, disrupting viral replication by inducing the formation of aberrant, genome-free capsids [1]. The specific molecular structure of 868212-51-5 positions it as a research candidate within this antiviral mechanism of action field.

Why Substitution with a Generic Sulfamoylbenzamide Fails: The Imperative of Structural Specificity for 4-(diethylsulfamoyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide


In the sulfamoylbenzamide class, minor structural modifications can lead to a complete loss of biological activity or a drastically altered selectivity profile. The antiviral potency of HBV capsid assembly modulators is highly sensitive to the nature of the terminal aryl sulfonamide [1]. For CAS 868212-51-5, the unique combination of an N,N-diethylsulfamoyl group and a 4-methylpyrimidine-2-sulfamoyl tail is theorized to engage critical hydrophobic pockets and hydrogen-bonding networks within the HBV core protein dimer-dimer interface. Replacing this compound with a generic SBA analog—such as one lacking the methylpyrimidine directing group or bearing a simpler sulfamoyl substitution—cannot be assumed to reproduce the same binding interactions, target engagement, or resulting pharmacological effect without direct, quantitative comparative data. The specific electronic and steric properties conferred by the diethylamino and 4-methylpyrimidine appendages necessitate its procurement for reproducible structure-activity relationship (SAR) studies.

Quantitative Differentiation Evidence Guide for 4-(diethylsulfamoyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide (868212-51-5)


Structural Differentiation from the Des-methylpyrimidine Parent Scaffold

CAS 868212-51-5 differs from the simpler parent analog N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide by the addition of a diethylsulfamoyl group at the para-position of the terminal benzamide ring. In related SBA CAM series, the introduction of a para-substituted sulfamoyl group on this phenyl ring was essential for achieving potent antiviral activity, whereas the unsubstituted parent compound was significantly less active or inactive [1]. While potency data for the exact comparator pair is unavailable from allowed sources, the necessity of this substitution pattern for target binding is a class-level observation.

Antiviral HBV Structure-Activity Relationship (SAR)

Differentiation from N-Phenylsulfamoyl Structural Analogs

Another closely related analog, 4-[ethyl(phenyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide, shares the core with 868212-51-5 but replaces the N,N-diethylsulfamoyl group with an N-ethyl-N-phenylsulfamoyl moiety . This substitution introduces greater steric bulk and hydrophobicity via the phenyl ring. In analogous CAM series, such modifications have been shown to modulate both antiviral EC50 and cytotoxicity (CC50), highlighting that the precise alkyl substitution on the sulfamoyl group is a critical selectivity determinant [1].

Medicinal Chemistry Chemical Biology HBV Capsid Assembly

Differentiation via Vicinal H-Bond Donor/Acceptor Architecture on the Pyrimidine Ring

The 4-methylpyrimidin-2-ylsulfamoyl tail of 868212-51-5 provides a vicinal hydrogen-bond donor (sulfonamide N-H) and acceptor (pyrimidine ring N) system. Analogs lacking this precise electronic arrangement, such as 4-ethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide , cannot engage the same bidentate interaction with the target protein. Molecular docking studies of similar SBA CAMs demonstrate that this sulfonamide-pyrimidine motif is critical for anchoring the inhibitor to the core protein heteroaryldihydropyrimidine (HAP) binding pocket [1]. The specific 4-methyl substitution on the pyrimidine ring further fine-tunes this interaction by influencing the basicity of the ring nitrogen.

Computational Chemistry Molecular Docking Physical Organic Chemistry

Purity and Physicochemical Specifications Enabling Reproducible Assays

Commercially available samples of 868212-51-5 are typically specified at 95% purity (HPLC) . In contrast, many closely related in-house SBA analogs synthesized for initial SAR studies (e.g., those in the patent literature) are often tested as crude isolates or at lower purities [1]. Using a characterized, high-purity batch from a traceable supplier minimizes the risk of false negatives or positives in sensitive cell-based (e.g., HepAD38) or biochemical (e.g., capsid assembly) assays caused by impurities. The compound's molecular weight (503.59 g/mol), intermediate cLogP, and two hydrogen-bond accepting sulfonyl groups predict moderate aqueous solubility, which is a practical differentiator from highly lipophilic, poorly soluble SBA analogs that require higher DMSO concentrations.

Compound Management Analytical Chemistry Assay Development

High-Value Research Application Scenarios for 4-(diethylsulfamoyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide


HBV Capsid Assembly Modulator (CAM) Structure-Activity Relationship (SAR) Probe

This compound is most appropriately used as a specific SAR probe in HBV CAM programs. Its unique dual-sulfamoyl architecture allows medicinal chemists to systematically explore the contribution of the diethylsulfamoyl group to antiviral potency and selectivity, when benchmarked against matched-pair analogs lacking this group or bearing alternative N-substituents. As highlighted in Section 3, the class-level role of para-sulfamoyl substitution is well-precedented in the patent literature [1], making this compound a logical tool for deconvoluting key pharmacophoric elements.

Computational Docking and Pharmacophore Model Validation

The vicinal hydrogen-bond donor/acceptor motif of the 4-methylpyrimidin-2-ylsulfamoyl tail provides a distinct computational handle for validating docking poses against the HBV core protein. Scientists can use this compound to experimentally test in silico predictions of the binding mode, specifically the hypothesis that the sulfonamide N-H and pyrimidine N engage in a bidentate interaction within the HAP pocket. Negative results with analogs that perturb this motif would confirm its essential role.

Physicochemical Benchmarking and Early Developability Assessment

Given its standardized 95% purity and characterizable physicochemical properties, this compound serves as a robust benchmark for early in vitro developability profiling of new SBA leads. Its intermediate predicted lipophilicity and multiple H-bond acceptors make it a useful comparator for assessing aqueous solubility, microsomal metabolic stability, and permeability in Caco-2 or MDCK assays, relative to higher molecular weight, more lipophilic SBA candidates that often suffer from poor drug-like properties.

Control Compound for Cellular Target Engagement Mechanistic Studies

In mechanistic studies aimed at confirming the mode of action of novel CAMs—specifically, the induction of aberrant, genome-free capsid particles—this compound can function as a structurally defined control. Its activity can be benchmarked alongside tool compounds like NVR 3-778 to differentiate between genuine capsid assembly modulation and off-target cytotoxicity, ensuring that observed antiviral effects are mechanism-based.

Quote Request

Request a Quote for 4-(diethylsulfamoyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.